![molecular formula C16H20N2O2 B5704864 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide” is a compound with free spectra . It is related to the quinoline family, which is one of the most common nitrogen-containing heterocycles .
Synthesis Analysis
Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Various methods of synthesis have been specified over the last few decades, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular formula of “this compound” is C16H20N2O2 . The exact mass is 272.152478 g/mol .Mécanisme D'action
The exact mechanism of action of quinacrine is not fully understood. However, it has been proposed that quinacrine exerts its effects by interacting with DNA and RNA. Quinacrine has been shown to intercalate into DNA, which can lead to DNA damage and inhibition of DNA replication. It has also been proposed that quinacrine can inhibit RNA synthesis by binding to RNA polymerase.
Biochemical and Physiological Effects:
Quinacrine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including phospholipase A2, which is involved in the inflammatory response. Quinacrine has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Quinacrine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Quinacrine also has a broad-spectrum activity against a wide range of microorganisms, which makes it useful for studying various diseases.
However, there are also some limitations to the use of quinacrine in laboratory experiments. Quinacrine has been shown to have some toxicity, particularly at high doses. It can also interfere with fluorescence microscopy, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on quinacrine. One area of interest is the development of new quinacrine derivatives with improved anticancer activity. Another area of interest is the use of quinacrine in combination with other anticancer agents to enhance their efficacy.
Conclusion:
Quinacrine is a synthetic compound with a broad range of activity against microorganisms. It has been extensively studied for its potential therapeutic applications, including as an antimalarial drug, an antiviral agent, and an anticancer agent. Although the exact mechanism of action of quinacrine is not fully understood, it has been proposed to interact with DNA and RNA. Quinacrine has several advantages for use in laboratory experiments, but there are also some limitations to its use. There are several potential future directions for research on quinacrine, including the development of new derivatives with improved anticancer activity and the use of quinacrine in combination with other anticancer agents.
Méthodes De Synthèse
Quinacrine can be synthesized through several methods, including the Ruff-Fenton reaction, the Skraup synthesis, and the Mannich reaction. The most commonly used method for the synthesis of quinacrine is the Mannich reaction. In this method, 8-aminoquinoline is reacted with formaldehyde and isopropylamine to form the final product.
Applications De Recherche Scientifique
Quinacrine has been extensively studied for its potential therapeutic applications. Several studies have investigated its antimalarial activity, and it has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Quinacrine has also been shown to have antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus.
In recent years, quinacrine has gained attention as a potential anticancer agent. Studies have shown that quinacrine can inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. It has been proposed that quinacrine exerts its anticancer effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)18(12(4)19)9-14-8-13-7-11(3)5-6-15(13)17-16(14)20/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEYKZDAYKBODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

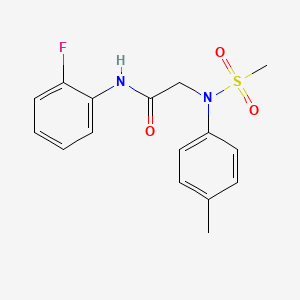
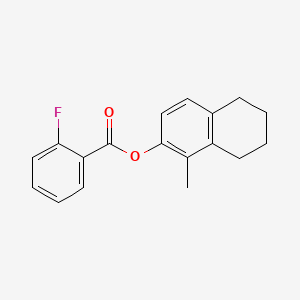
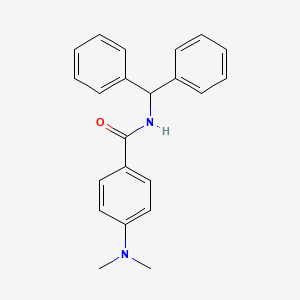
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)

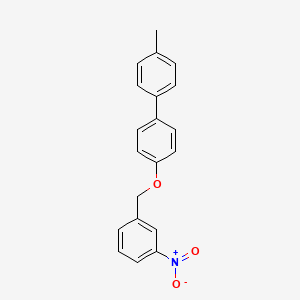
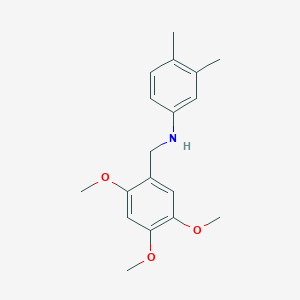
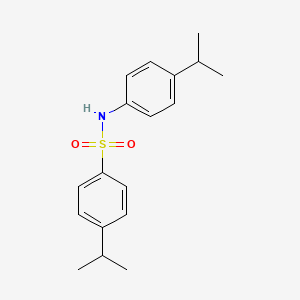

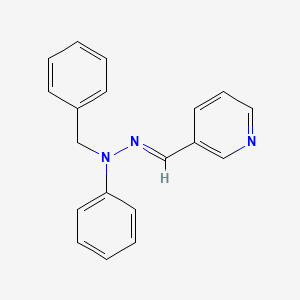

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)